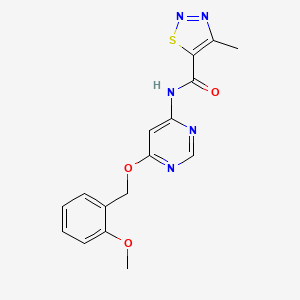

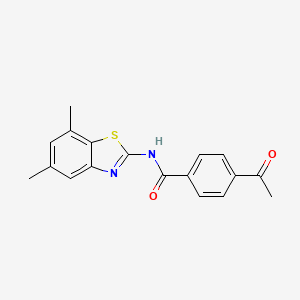

4-乙酰基-N-(5,7-二甲基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various applications such as optical storage devices, crystallographic, coloring materials, sensors, dye-sensitized solar cells, and nonlinear optics (NLO) .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic and analytical techniques . For instance, the proton nuclear magnetic resonance (1H NMR) spectra of the azo ligand and its Zn (II) complex are recorded in DMSO-d6 at room temperature .Chemical Reactions Analysis

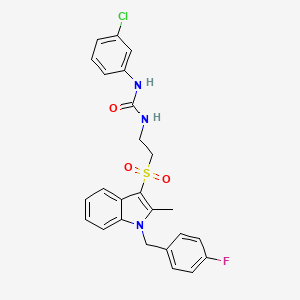

Benzothiazole derivatives are known to exhibit diverse chemical reactivity, enabling them to participate in a variety of condensation and substitution reactions .科学研究应用

Medicinal Chemistry and Drug Development

Benzothiazoles, including our compound of interest, exhibit potent biological activities. Researchers have explored their potential as:

- Anti-cancer agents : Benzothiazoles have demonstrated anti-cancer properties, making them promising candidates for drug development .

- Anti-bacterial agents : These compounds have shown efficacy against bacterial infections .

- Anti-tuberculosis agents : Benzothiazoles may contribute to combating tuberculosis .

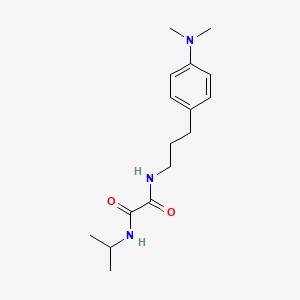

- Anti-diabetic agents : Some derivatives exhibit anti-diabetic effects .

Enzyme Inhibition

Benzothiazoles can act as inhibitors for various enzymes. Their inhibitory effects have been investigated in the context of:

- Enzymes related to disease pathways : For instance, they may inhibit enzymes associated with inflammation or neurodegenerative diseases .

Fluorescence Materials and Imaging Reagents

The benzothiazole ring system is valuable for creating:

Antioxidant Properties

Certain benzothiazoles exhibit antioxidant activity, which is essential for protecting cells from oxidative stress .

Electroluminescent Devices

Benzothiazoles have been employed in the design of electroluminescent devices, such as organic light-emitting diodes (OLEDs) and displays .

Other Biological Activities

Beyond the mentioned areas, benzothiazoles have been investigated for:

作用机制

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes, which are crucial for bacterial growth and survival .

Biochemical Pathways

The inhibition of the enzymes mentioned above would disrupt several biochemical pathways essential for bacterial growth and survival .

Result of Action

Benzothiazole derivatives are known to exhibit antibacterial activity, suggesting that they may lead to the death of bacterial cells by disrupting essential biochemical pathways .

未来方向

属性

IUPAC Name |

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-10-8-11(2)16-15(9-10)19-18(23-16)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMWVOZXVWFADP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)